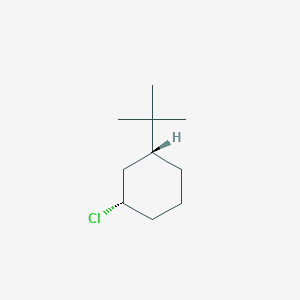
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is a chiral organic compound with a cyclohexane ring substituted with a tert-butyl group and a chlorine atom. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane typically involves the chlorination of (1R,3S)-1-tert-butylcyclohexane. This can be achieved through a free radical halogenation reaction using chlorine gas under ultraviolet light or heat. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: (1R,3S)-1-tert-Butyl-3-hydroxycyclohexane.
Elimination: (1R,3S)-1-tert-Butylcyclohexene.
Oxidation: (1R,3S)-1-tert-Butyl-3-cyclohexanone or (1R,3S)-1-tert-Butyl-3-cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-1-tert-Butyl-3-bromocyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-fluorocyclohexane: Similar structure but with a fluorine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-iodocyclohexane: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is unique due to its specific stereochemistry and the presence of a chlorine atom, which influences its reactivity and interactions in chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions compared to its analogs with different halogens.
Propiedades
Número CAS |
20259-34-1 |
|---|---|
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
(1R,3S)-1-tert-butyl-3-chlorocyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
CKFJICRSJKXSBK-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CCC[C@@H](C1)Cl |
SMILES canónico |
CC(C)(C)C1CCCC(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)

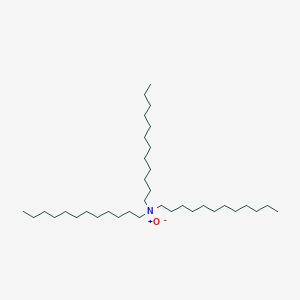



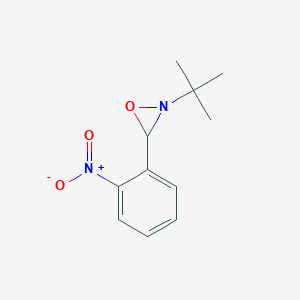
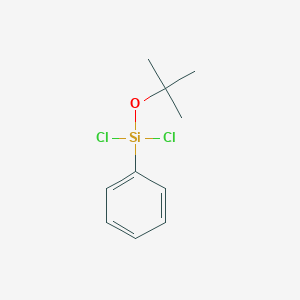
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
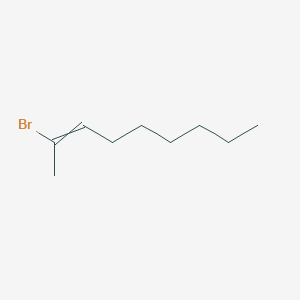

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
